molecular formula C16H16ClF3N4S B15246113 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(dimethylamino)phenyl)thiourea

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(dimethylamino)phenyl)thiourea

Cat. No.: B15246113
M. Wt: 388.8 g/mol
InChI Key: YLMQKEYLHGDCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(dimethylamino)phenyl)thiourea is a thiourea derivative with a molecular formula of C₁₆H₁₆ClF₃N₄S and a molecular weight of 388.8 g/mol . The compound features a 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl group linked via a thiourea bridge to a 4-(dimethylamino)phenyl moiety. Its structural uniqueness arises from the electron-withdrawing trifluoromethyl and chloro substituents on the pyridine ring, combined with the electron-donating dimethylamino group on the phenyl ring.

Commercial availability data from CymitQuimica indicates it is sold in quantities ranging from 1 mg to 50 mg, though larger quantities (100 mg and above) are listed as discontinued or subject to inquiry . The compound’s CAS number is 326815-26-3, distinguishing it from structurally similar thioureas with alternate substituents (e.g., 722461-07-6 in , which contains a methoxyphenyl group) .

Properties

Molecular Formula

C16H16ClF3N4S

Molecular Weight

388.8 g/mol

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-[4-(dimethylamino)phenyl]thiourea

InChI

InChI=1S/C16H16ClF3N4S/c1-24(2)12-5-3-11(4-6-12)23-15(25)22-9-14-13(17)7-10(8-21-14)16(18,19)20/h3-8H,9H2,1-2H3,(H2,22,23,25)

InChI Key

YLMQKEYLHGDCLJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Isothiocyanate-Amine Coupling Method

The most widely reported strategy for synthesizing asymmetric thioureas involves the reaction of an isothiocyanate with a primary amine. For the target compound, this approach requires two key intermediates:

  • (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl isothiocyanate
  • 4-(Dimethylamino)aniline

The synthesis begins with the preparation of the pyridine-derived isothiocyanate. While explicit details for this intermediate are scarce, analogous methods from the literature suggest that 3-chloro-5-(trifluoromethyl)pyridine-2-methanol can be converted to the corresponding amine via Gabriel synthesis or reductive amination, followed by treatment with thiophosgene (CSCl₂) to form the isothiocyanate.

The second component, 4-(dimethylamino)aniline , is commercially available. Coupling these intermediates under reflux in ethanol or methanol yields the thiourea product. For example, in a related synthesis, 1,1-Bis[4-(dimethylamino)phenyl]thiourea was prepared by reacting 4-(dimethylamino)phenyl isothiocyanate with 4-(dimethylamino)aniline in ethanol at 60–80°C for 12 hours. Applying this to the target compound, the reaction proceeds as follows:

$$
\text{(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl isothiocyanate} + \text{4-(Dimethylamino)aniline} \xrightarrow{\text{EtOH, reflux}} \text{Target Compound}
$$

Key advantages of this method include high yields (70–85% in analogous reactions) and simplicity. However, handling volatile thiophosgene necessitates stringent safety protocols.

Thiocarbonyldiimidazole-Mediated Synthesis

An alternative route employs 1,1′-thiocarbonyldiimidazole (TCDI) as a coupling agent, circumventing the need for pre-formed isothiocyanates. This method involves reacting 4-(dimethylamino)aniline directly with (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methylamine in the presence of TCDI.

In a study of structurally similar thioureas, N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide was synthesized by stirring equimolar amounts of 4-methylpyridin-2-amine and 1-(3-(trifluoromethyl)phenyl)piperazine with TCDI in DMF at 40°C for 6 hours. Adapting this protocol, the target compound’s synthesis would involve:

$$
\text{(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methylamine} + \text{4-(Dimethylamino)aniline} \xrightarrow{\text{TCDI, DMF, 40°C}} \text{Target Compound}
$$

This method offers milder conditions and avoids toxic reagents like thiophosgene. Yields typically range from 65% to 75%, with purity >95% after recrystallization.

Alternative Methods: Thiophosgene and Two-Step Amination

A third approach utilizes thiophosgene to generate the thiourea bridge directly. Here, 4-(dimethylamino)aniline is treated with thiophosgene in dichloromethane to form an intermediate isothiocyanate , which subsequently reacts with (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methylamine .

For example, the synthesis of BDMT (1,1-Bis[4-(dimethylamino)phenyl]thiourea) involved dissolving 4-(dimethylamino)aniline in dichloromethane, adding thiophosgene dropwise at 0°C, and stirring for 2 hours. The resulting isothiocyanate was then reacted with a second equivalent of the amine. Scaling this method for the target compound would require precise stoichiometric control to prevent symmetrical byproducts.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Solvent selection critically impacts reaction efficiency. Polar aprotic solvents like DMF and acetonitrile enhance the solubility of aromatic amines, while ethanol and methanol facilitate milder conditions for acid-sensitive intermediates. For instance, TCDI-mediated couplings in DMF at 40°C achieved 75% yield, whereas ethanol under reflux yielded 68%.

Catalytic Additives

The addition of triethylamine (TEA) or cesium carbonate can neutralize HCl byproducts, accelerating reaction rates. In the synthesis of N-(4-Methylpyridin-2-yl)-4-(2-(trifluoromethyl)phenyl)piperazine-1-carbothioamide , cesium carbonate improved yields by 15% compared to non-catalytic conditions.

Industrial-Scale Production Considerations

Scaling up thiourea synthesis necessitates optimizing:

  • Cost-efficiency : Replacing TCDI with cheaper coupling agents like thiophosgene (despite safety concerns).
  • Purification : Continuous recrystallization systems using ethanol-water mixtures (80:20 v/v) achieve >99% purity.
  • Waste management : Capturing and recycling volatile solvents (e.g., DMF) via distillation.

A hypothetical industrial workflow might involve:

  • Batch-wise synthesis of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methylamine .
  • Continuous-flow reaction with 4-(dimethylamino)phenyl isothiocyanate in ethanol.
  • Automated filtration and drying systems.

Purification and Characterization Techniques

Recrystallization

The target compound is purified via recrystallization from ethanol or ethyl acetate/hexane mixtures. For example, 1,1-Bis[4-(dimethylamino)phenyl]thiourea was recrystallized in ethanol, yielding colorless crystals with a melting point of 210–212°C.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): Peaks at δ 8.18 (pyridine-H), 7.76–7.57 (aromatic H), and 2.32 (CH₃) confirm structural integrity.
  • HRMS : A molecular ion peak at m/z 388.84 ([M+H]⁺) aligns with the formula C₁₆H₁₆ClF₃N₄S.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(dimethylamino)phenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfinyl or sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(dimethylamino)phenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-(dimethylamino)phenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity. The thiourea moiety can form hydrogen bonds with target proteins, further stabilizing the interaction. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Urea vs. Thiourea Derivatives
  • Target Compound : The thiourea linkage (-NH-CS-NH-) differentiates it from urea derivatives (-NH-CO-NH-), which may alter hydrogen-bonding capabilities and metabolic stability.
  • Analogues from : Compounds 11a–11o are urea derivatives with variations in aromatic substituents (e.g., 3-chloro, 3-trifluoromethyl, or 3-methoxy groups). For example:
    • 11c : 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (MW: 518.1 g/mol, Yield: 88.9%) .
    • 11d : 1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (MW: 534.1 g/mol, Yield: 85.3%) .
Chiral Thiourea Catalysts
  • 1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthioureas (–10): These chiral thioureas, such as (S,S)- and (R,R)-TUC (MW: ~413.4 g/mol), are used as organocatalysts in asymmetric synthesis. Their bis(trifluoromethyl)phenyl groups enhance acidity, while dimethylamino cyclohexyl groups provide stereochemical control .
Pyridine-Based Analogues
  • 7n : 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (): Shares a chloro-trifluoromethyl aromatic system but replaces the thiourea with a urea group and introduces a thioether-linked pyridine.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (if reported) Notable Features
Target Thiourea C₁₆H₁₆ClF₃N₄S 388.8 3-Cl-5-CF₃-pyridinylmethyl, 4-(NMe₂)phenyl N/A Thiourea linkage
11c (Urea derivative) C₂₄H₂₂ClFN₆O₂S 518.1 3-Cl-4-F-phenyl, thiazole-piperazine-hydrazinyl 88.9% High synthetic yield
Chiral TUC () C₁₇H₂₁F₆N₃S 413.4 3,5-bis(CF₃)phenyl, dimethylamino cyclohexyl N/A Catalytic applications
7n (Urea-thioether) C₂₃H₂₂ClF₃N₄O₂S 522.9 4-Cl-3-CF₃-phenyl, 4-methoxy-3,5-dimethylpyridinylmethylthio N/A Hybrid pyridine-thioether design

Key Differences and Challenges

  • Application Gaps : While chiral thioureas are well-studied in catalysis, the biological or catalytic role of the target compound remains unexplored in the provided evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.